molecular formula C8H5ClINO2S B13713061 3-chloro-7-(hydroxymethyl)-6-iodo-5H-thiazolo[3,2-a]pyridin-5-one

3-chloro-7-(hydroxymethyl)-6-iodo-5H-thiazolo[3,2-a]pyridin-5-one

Cat. No.: B13713061
M. Wt: 341.55 g/mol
InChI Key: IBXVYXZZSNIBLM-UHFFFAOYSA-N
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Description

3-chloro-7-(hydroxymethyl)-6-iodo-5H-thiazolo[3,2-a]pyridin-5-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

The synthesis of 3-chloro-7-(hydroxymethyl)-6-iodo-5H-thiazolo[3,2-a]pyridin-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the necessary substituents onto the thiazole and pyridine rings . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

3-chloro-7-(hydroxymethyl)-6-iodo-5H-thiazolo[3,2-a]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can undergo reduction reactions to modify the halogen substituents.

    Substitution: Halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-chloro-7-(hydroxymethyl)-6-iodo-5H-thiazolo[3,2-a]pyridin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-7-(hydroxymethyl)-6-iodo-5H-thiazolo[3,2-a]pyridin-5-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 3-chloro-7-(hydroxymethyl)-6-iodo-5H-thiazolo[3,2-a]pyridin-5-one include other thiazole and pyridine derivatives, such as 6-chloro-3-(hydroxymethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one . These compounds share structural similarities but differ in their substituents and specific properties. The uniqueness of this compound lies in its specific combination of chlorine, iodine, and hydroxymethyl groups, which confer distinct chemical and biological characteristics.

Properties

Molecular Formula

C8H5ClINO2S

Molecular Weight

341.55 g/mol

IUPAC Name

3-chloro-7-(hydroxymethyl)-6-iodo-[1,3]thiazolo[3,2-a]pyridin-5-one

InChI

InChI=1S/C8H5ClINO2S/c9-5-3-14-6-1-4(2-12)7(10)8(13)11(5)6/h1,3,12H,2H2

InChI Key

IBXVYXZZSNIBLM-UHFFFAOYSA-N

Canonical SMILES

C1=C2N(C(=CS2)Cl)C(=O)C(=C1CO)I

Origin of Product

United States

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